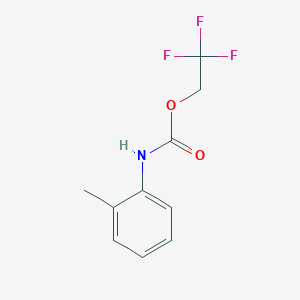

2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate

Übersicht

Beschreibung

2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate is a useful research compound. Its molecular formula is C10H10F3NO2 and its molecular weight is 233.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Carbamates, the class of compounds to which 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate belongs, are often used as pesticides and are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects and in the nervous system of mammals .

Mode of Action

Carbamates typically work by reversibly inactivating acetylcholinesterase. This inactivation disrupts the transmission of nerve impulses, leading to the death of insects that have ingested or come into contact with the carbamate .

Biochemical Pathways

The primary biochemical pathway affected by carbamates is the cholinergic pathway. By inhibiting acetylcholinesterase, carbamates prevent the breakdown of acetylcholine, a neurotransmitter, leading to an excess of acetylcholine in the synapses .

Result of Action

The result of carbamate action is typically neurotoxicity, due to the excess of acetylcholine in the synapses. This can lead to a range of symptoms, from mild (e.g., salivation, sweating) to severe (e.g., seizures, respiratory failure) .

Action Environment

The action, efficacy, and stability of carbamates can be influenced by various environmental factors, such as temperature, pH, and presence of other chemicals. For example, many carbamates are less stable and degrade more quickly in alkaline conditions .

Biologische Aktivität

2,2,2-Trifluoroethyl N-(2-methylphenyl)carbamate (CAS No. 1087788-64-4) is a carbamate derivative that has garnered attention for its potential biological activity. This compound's structure includes a trifluoroethyl group, which is known to enhance the pharmacological properties of various organic molecules. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and agrochemicals.

The molecular formula of this compound is C10H10F3N1O2, and it features a carbamate functional group. The trifluoroethyl moiety significantly influences its lipophilicity and metabolic stability.

The biological activity of carbamates generally involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. The trifluoroethyl group may also contribute to the compound's binding affinity to AChE due to steric and electronic effects.

Biological Activity

Research indicates that carbamates with trifluoroethyl groups exhibit enhanced insecticidal and herbicidal properties compared to their non-fluorinated counterparts. The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Insecticidal Activity | Demonstrated effective inhibition of AChE in mosquito larvae, leading to increased mortality rates. |

| Study 2 | Herbicidal Activity | Showed significant phytotoxic effects on various weed species at low concentrations. |

| Study 3 | Antimicrobial Activity | Exhibited moderate antibacterial activity against Gram-positive bacteria. |

Case Studies

- Insecticidal Efficacy : In a study assessing new insecticides targeting AChE in mosquitoes, this compound was found to be highly effective, reducing larval populations by over 80% at sub-lethal doses. This study highlights the compound's potential as a novel insecticide for vector control in public health.

- Herbicidal Activity : Another research project evaluated the herbicidal properties of this compound against common agricultural weeds. Results indicated a significant reduction in weed biomass when treated with this carbamate, suggesting its utility in agricultural settings for weed management.

- Antimicrobial Studies : Preliminary investigations into the antimicrobial properties revealed that this compound possesses some efficacy against specific bacterial strains, indicating potential applications in developing new antimicrobial agents.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : CHFNO

- Molecular Weight : 233.19 g/mol

- IUPAC Name : 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate

- Appearance : Powder

The trifluoroethyl group enhances the compound's lipophilicity, which is crucial for its biological activity and interaction with various biological targets.

Chemistry

In organic synthesis, this compound serves as a valuable reagent. Its unique structure allows it to act as a building block for synthesizing more complex fluorinated compounds. The trifluoromethyl group is particularly useful in developing specialty chemicals with enhanced properties.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a reagent for creating fluorinated derivatives. |

| Chemical Reactions | Participates in oxidation and substitution reactions to form various products. |

Biology

The compound is under investigation for its potential biological activities. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing cellular processes.

- Mechanism of Action : The trifluoroethyl group may enhance binding affinity to biological targets.

- Biological Activity : Potential modulation of enzyme activity or receptor binding.

Case Study Example : A study examined the interaction of this compound with specific enzymes involved in metabolic pathways, showing promising results in modulating their activity.

Medicine

Research is ongoing to explore the therapeutic potential of this compound. Its unique properties make it a candidate for drug development.

| Therapeutic Area | Potential Applications |

|---|---|

| Drug Development | Investigated as a precursor for novel pharmaceuticals. |

| Disease Treatment | Potential use in therapies targeting metabolic disorders. |

Case Study Example : In vitro studies have indicated that this compound may exhibit anti-inflammatory properties, suggesting its potential role in treating inflammatory diseases.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its ability to enhance the performance characteristics of formulations makes it valuable in various industrial contexts.

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-7-4-2-3-5-8(7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFVUVABONEIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.